molecular formula C7H11N3O B13173631 2-(1,3,4-Oxadiazol-2-yl)piperidine

2-(1,3,4-Oxadiazol-2-yl)piperidine

Cat. No.: B13173631
M. Wt: 153.18 g/mol
InChI Key: UCJQBNQHUAFBMG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, anhydrides, and reducing agents like sodium borohydride. Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like tetrabutylammonium fluoride (TBAF) .

Major Products

The major products formed from these reactions are typically substituted oxadiazole derivatives, which can exhibit a range of biological activities .

Mechanism of Action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)piperidine involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. The compound can also interact with pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-piperidin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJQBNQHUAFBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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